molecular formula C25H25N3O4 B11469433 6-(1,3-benzodioxol-5-yl)-5-(4-tert-butylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(1,3-benzodioxol-5-yl)-5-(4-tert-butylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11469433
M. Wt: 431.5 g/mol
InChI Key: WFUWBGWBWFNOKF-UHFFFAOYSA-N
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Description

6-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a tert-butylphenyl group, and a pyrrolopyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Tert-Butylphenyl Group: This step involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Construction of the Pyrrolopyrimidine Core: This step involves the condensation of a suitable pyrrole derivative with a pyrimidine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrrolopyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butylphenyl group, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Lacks the tert-butyl group, which may affect its chemical and biological properties.

    6-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-METHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Contains a methyl group instead of a tert-butyl group, which may influence its reactivity and interactions.

Uniqueness

The presence of the tert-butyl group in 6-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE imparts unique steric and electronic properties, which can influence its reactivity, stability, and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-5-(4-tert-butylphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H25N3O4/c1-25(2,3)16-8-6-15(7-9-16)22-21-18(26(4)24(30)27(5)23(21)29)13-28(22)17-10-11-19-20(12-17)32-14-31-19/h6-13H,14H2,1-5H3

InChI Key

WFUWBGWBWFNOKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=CN2C4=CC5=C(C=C4)OCO5)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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